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molecular formula C13H20N2 B1398891 4-(1,4-Dimethylpiperidin-4-yl)aniline CAS No. 1242153-34-9

4-(1,4-Dimethylpiperidin-4-yl)aniline

Cat. No. B1398891
M. Wt: 204.31 g/mol
InChI Key: YWSMNNZYZSCMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586751B2

Procedure details

To a solution of ethyl 4-(4-aminophenyl)-4-methylpiperidine-1-carboxylate (444 mg, 1.692 mmol) in THF (10 mL) was added solid LAH (321 mg, 8.46 mmol) portion-wise. The formation of bubbles were observed during addition. The reaction mixture was stirred at room temperature for 20 min. The reaction mixture was diluted with methylene chloride and 15 mL of 1N NaOH was added slowly to destroy excess LAH. The resulting mixture was separated by separatory funnel. The organic layer was washed with water and concentrated. The residue was purified by MPLC (ISCO, 6% ammonia/MeOH/CH2Cl2, 40 g silica gel column) to give 267 mg colorless oil. (M+H)+=205.18.
Name
ethyl 4-(4-aminophenyl)-4-methylpiperidine-1-carboxylate
Quantity
444 mg
Type
reactant
Reaction Step One
Name
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:19])[CH2:13][CH2:12][N:11]([C:14](OCC)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(Cl)Cl.[OH-].[Na+]>[CH3:14][N:11]1[CH2:12][CH2:13][C:8]([C:5]2[CH:4]=[CH:3][C:2]([NH2:1])=[CH:7][CH:6]=2)([CH3:19])[CH2:9][CH2:10]1 |f:1.2.3.4.5.6,9.10|

Inputs

Step One
Name
ethyl 4-(4-aminophenyl)-4-methylpiperidine-1-carboxylate
Quantity
444 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OCC)C
Name
Quantity
321 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The formation of bubbles were observed during addition
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
to destroy excess LAH
CUSTOM
Type
CUSTOM
Details
The resulting mixture was separated by separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC (ISCO, 6% ammonia/MeOH/CH2Cl2, 40 g silica gel column)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1CCC(CC1)(C)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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